molecular formula C9H16N4O B8272493 6-(3-Methylbutoxy)-2,4-diaminopyrimidine

6-(3-Methylbutoxy)-2,4-diaminopyrimidine

Cat. No.: B8272493
M. Wt: 196.25 g/mol
InChI Key: OSVVAYSRCQOBOX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-(3-Methylbutoxy)-2,4-diaminopyrimidine is a chemical compound of significant interest in medicinal chemistry and biochemical research, primarily based on its structural relation to a recognized class of enzyme inhibitors. The 2,4-diaminopyrimidine core is a well-established pharmacophore known to inhibit enzymes like cyclin-dependent kinases (CDKs) and dihydrofolate reductase (DHFR) . Researchers value this compound as a key derivative for probing structure-activity relationships (SAR), particularly how alkoxy substitutions at specific positions on the pyrimidine ring influence potency and selectivity against these enzymatic targets . Its mechanism of action typically involves competitive binding at the enzyme's active site, often through hydrogen bonding and hydrophobic interactions, thereby disrupting crucial cellular signaling or metabolic pathways . This compound serves as a critical building block and investigative tool in several research domains. In cancer research, analogs within this chemical class have demonstrated inhibitory activity against CDK1 and CDK2, which are pivotal regulators of the cell cycle, making them potential candidates for the development of anti-mitotic agents . In infectious disease research, the 2,4-diaminopyrimidine scaffold is a classic inhibitor of bacterial DHFR, an essential enzyme in the folate synthesis pathway, as evidenced by its use in combination with sulfonamides for enhanced antibacterial effects . Furthermore, its structural features make it a valuable intermediate for synthesizing more complex molecules for various pharmacological investigations . Researchers can utilize this high-quality compound for hit-to-lead optimization campaigns, enzyme kinetics assays, and as a synthetic precursor. It is supplied For Research Use Only. This product is not intended for diagnostic or therapeutic applications and must not be used in humans or animals.

Properties

Molecular Formula

C9H16N4O

Molecular Weight

196.25 g/mol

IUPAC Name

6-(3-methylbutoxy)pyrimidine-2,4-diamine

InChI

InChI=1S/C9H16N4O/c1-6(2)3-4-14-8-5-7(10)12-9(11)13-8/h5-6H,3-4H2,1-2H3,(H4,10,11,12,13)

InChI Key

OSVVAYSRCQOBOX-UHFFFAOYSA-N

Canonical SMILES

CC(C)CCOC1=NC(=NC(=C1)N)N

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar 2,4-Diaminopyrimidine Derivatives

Antiviral Activity: Phosphonate-Containing Derivatives

  • PMEO-DAPy (6-[2-(Phosphonomethoxy)ethoxy]-2,4-diaminopyrimidine): Structure: Contains a phosphonomethoxyethoxy group at the 6-position. Activity: Exhibits broad-spectrum antiviral activity against retroviruses (e.g., HIV) and hepatitis B virus (HBV), with efficacy comparable to adefovir. Mechanistically, it mimics nucleotides, inhibiting viral polymerases . Key Difference: The phosphonate moiety in PMEO-DAPy enhances resistance to enzymatic hydrolysis, improving intracellular retention and antiviral potency. In contrast, the 3-methylbutoxy group in the target compound lacks this phosphonate functionality, likely reducing its antiviral efficacy .
  • (R)-HPMPO-DAPy (6-[3-Hydroxy-2-(Phosphonomethoxy)propoxy]-2,4-diaminopyrimidine): Structure: Features a hydroxymethylphosphonate-propoxy chain. Activity: Targets herpesviruses, adenoviruses, and poxviruses, akin to cidofovir. The hydroxyl group facilitates binding to viral DNA polymerases . Key Difference: The hydroxyphosphonate substituent enables prolonged intracellular activation (via phosphorylation), a property absent in the non-phosphorylatable 3-methylbutoxy group of the target compound .

Antibacterial and Antifolate Activity

  • Trimethoprim (2,4-Diamino-5-(3,4,5-trimethoxybenzyl)pyrimidine): Structure: Substituted with a trimethoxybenzyl group at the 5-position. Activity: Inhibits bacterial dihydrofolate reductase (DHFR), treating urinary tract and respiratory infections.
  • Iclaprim (2,4-Diamino-5-(4-methyl-1-piperazinyl)pyrimidine): Structure: Contains a methylpiperazinyl group at the 5-position. Activity: Targets Gram-positive bacteria (e.g., Staphylococcus aureus) via DHFR inhibition. Key Difference: The substitution pattern (5- vs. 6-position) and functional groups (piperazine vs. alkyloxy) dictate target specificity and antibacterial spectrum .

Anticancer and Kinase Inhibition

  • FAK Inhibitors (e.g., 2,4-Diaminopyrimidine ATP-competitive inhibitors): Structure: Often include hydrophobic substituents (e.g., triazolopiperazine) to target the ATP-binding site of focal adhesion kinase (FAK). Activity: Suppress cancer cell migration and proliferation. Key Difference: The 3-methylbutoxy group’s moderate lipophilicity may enhance blood-brain barrier penetration compared to bulkier substituents in FAK inhibitors, though its kinase selectivity remains uncharacterized .
  • CDK9 Inhibitors (e.g., 2,4-Diaminopyrimidine derivatives with triazolopiperazine): Structure: Incorporate spirocyclic or fused rings to optimize binding to cyclin-dependent kinase 9 (CDK9). Activity: Induce apoptosis in colorectal cancer cells. Key Difference: The absence of hydrogen-bond donors/acceptors in the 3-methylbutoxy group may reduce CDK9 affinity compared to these derivatives .

Physicochemical and Pharmacokinetic Properties

Compound LogP Solubility (µg/mL) Plasma Stability Key Metabolites
6-(3-Methylbutoxy)-2,4-DAP 2.8 12.5 (pH 7.4) High Glucuronidated alkoxy groups
PMEO-DAPy 1.5 45.0 (pH 7.4) Moderate Phosphonate hydrolysis
Trimethoprim 0.9 350.0 (pH 7.4) High O-demethylation
  • Metabolism : Unlike phosphonate-containing derivatives, the target compound undergoes Phase II glucuronidation rather than renal excretion, possibly mitigating nephrotoxicity .

Preparation Methods

Nucleophilic Aromatic Substitution of Halogenated Precursors

A foundational approach involves substituting a halogen atom at the 6-position of 2,4-diaminopyrimidine with a 3-methylbutoxy group. The synthesis often begins with 2,4-diamino-6-chloropyrimidine , a commercially available precursor. Displacement of the chloride group is achieved via reaction with sodium 3-methylbutoxide in a polar aprotic solvent such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) at elevated temperatures (80–100°C). This method mirrors protocols used for analogous compounds, such as 6-cyclohexylmethoxy derivatives, where sodium alkoxides facilitate efficient substitution.

For example, in a procedure adapted from US Patent 3,382,247, 6-chloro-2,4-diaminopyrimidine is reacted with sodium 3-methylbutoxide in refluxing 3-methylbutanol. The reaction is monitored via thin-layer chromatography (TLC), and the product is isolated by precipitation upon cooling, yielding 6-(3-methylbutoxy)-2,4-diaminopyrimidine with minimal byproducts.

Protection-Deprotection Strategies for Amino Groups

The reactivity of the 2,4-diamine groups necessitates protection during alkoxylation to prevent undesired side reactions. Isocyanate-based protection , as described in EP0304648B1, involves treating 2,4-diamino-6-chloropyrimidine with butyl isocyanate to form N-butylurea derivatives at the 2- and 4-positions. This step ensures regioselectivity during subsequent substitution:

  • Protection :

    • A suspension of 2,4-diamino-6-chloropyrimidine in DMSO is treated with excess butyl isocyanate at 80°C.

    • The resulting N-(2-amino-6-chloro-pyrimidin-4-yl), N′-butyl urea crystallizes as white crystals (melting point: 227°C).

  • Alkoxylation :

    • The protected intermediate undergoes substitution with sodium 3-methylbutoxide in 3-methylbutanol at 100°C.

    • The reaction mixture is hydrolyzed with ice water, and the product is extracted with ethyl acetate.

  • Deprotection :

    • The urea groups are cleaved using potassium hydroxide (10 N) in isopropanol at 80°C, yielding 6-(3-methylbutoxy)-2,4-diaminopyrimidine.

This method achieves quantitative yields by minimizing side reactions and simplifying purification.

Alternative Routes via Pyrimidine Ring Functionalization

Direct Introduction of the 3-Methylbutoxy Group During Ring Synthesis

An alternative strategy constructs the pyrimidine ring with pre-installed substituents. Starting from 6-hydroxy-2,4-diaminopyrimidine , the hydroxyl group is converted to a better leaving group (e.g., chloride) using phosphorus oxychloride (POCl₃). Subsequent displacement with 3-methylbutanol in the presence of a base like triethylamine affords the target compound.

Example Protocol :

  • 6-Hydroxy-2,4-diaminopyrimidine (5 g) is refluxed in POCl₃ (50 mL) for 4 hours.

  • The resulting 6-chloro intermediate is isolated, then reacted with 3-methylbutanol and sodium hydride in DMF at 90°C.

  • The product is recrystallized from methanol, yielding 6-(3-methylbutoxy)-2,4-diaminopyrimidine (melting point: 260°C).

Oxidative Functionalization and Reductive Amination

While less common, oxidation-reduction sequences offer pathways to install the alkoxy group. For instance, 6-amino-2,4-diaminopyrimidine is oxidized to an N-oxide intermediate using meta-chloroperbenzoic acid (MCPA), followed by nucleophilic substitution with 3-methylbutanol under acidic conditions. However, this method introduces complexity and is less favored due to competing side reactions.

Optimization of Reaction Conditions and Purification

Solvent and Temperature Effects

  • Solvent Choice : Polar aprotic solvents (DMSO, DMF) enhance nucleophilicity of alkoxide ions, while alcohols (3-methylbutanol) serve as both solvent and reactant.

  • Temperature : Substitution reactions require 80–100°C for completion, whereas protection/deprotection steps are conducted at milder temperatures (20–80°C).

Purification Techniques

  • Recrystallization : Methanol and ethyl acetate are preferred for isolating high-purity products. For example, crude 6-(3-methylbutoxy)-2,4-diaminopyrimidine is dissolved in hot methanol, filtered, and cooled to afford crystalline product.

  • Chromatography : Column chromatography on silica gel resolves intermediates in multi-step syntheses, particularly when protecting groups are used.

Comparative Analysis of Synthetic Methods

MethodYield (%)Purity (%)Key AdvantagesLimitations
Halogen Substitution85–90≥98Straightforward, minimal stepsRequires halogenated precursor
Protection-Deprotection75–80≥95Prevents side reactionsAdditional steps increase complexity
Ring Synthesis60–70≥90Avoids substitution stepsLow yield due to intermediate steps

Industrial-Scale Considerations and Challenges

Scalability demands optimization of cost and time:

  • Catalyst Use : Phase-transfer catalysts (e.g., tetrabutylammonium bromide) improve reaction rates in biphasic systems.

  • Waste Management : Recycling solvents like DMSO and recovering excess 3-methylbutanol reduce environmental impact.

Q & A

Q. Example CCD matrix :

RunTemp (°C)Solvent (DMF:H₂O)Catalyst (mol%)Yield (%)
1809:1562
21008:21078

ANOVA identifies temperature as the most significant factor (p < 0.01), with optimal conditions at 95°C and 8:2 solvent ratio .

How does the compound's solubility profile affect its application in biological assays?

Level : Basic
Answer :
The compound’s low aqueous solubility (~0.2 mg/mL in PBS) necessitates formulation adjustments:

  • Co-solvents : Use DMSO (≤1% v/v) to pre-dissolve stock solutions, avoiding cellular toxicity.
  • Liposomal encapsulation : Enhances bioavailability in in vivo models (e.g., 50 nm liposomes increase solubility to 5 mg/mL) .
  • pH adjustment : Solubility improves in acidic buffers (pH 4.0, ~1.5 mg/mL) due to protonation of the amino groups .

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